molecular formula C14H19NO5S2 B2571610 1-(3-((4-(Methylsulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 1448078-32-7

1-(3-((4-(Methylsulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2571610
CAS No.: 1448078-32-7
M. Wt: 345.43
InChI Key: HBSDTVPHPCNWDK-UHFFFAOYSA-N
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Description

1-(3-((4-(Methylsulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a synthetic organic compound characterized by the presence of a piperidine ring substituted with methylsulfonyl groups

Preparation Methods

The synthesis of 1-(3-((4-(Methylsulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The process involves the reaction of boronic acids with halides in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules .

Industrial production methods often involve optimizing these synthetic routes to increase yield and reduce costs. Continuous flow chemistry and the use of automated reactors are some of the techniques employed to scale up the production of this compound.

Chemical Reactions Analysis

1-(3-((4-(Methylsulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the sulfonyl groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-((4-(Methylsulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-((4-(Methylsulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar compounds to 1-(3-((4-(Methylsulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone include other piperidine derivatives and sulfonyl-containing compounds. These compounds share structural similarities but may differ in their biological activities and chemical properties. For example, N-arylsulfonyl-3-acetylindole derivatives have been studied for their antiviral activities

Properties

IUPAC Name

1-[3-(4-methylsulfonylpiperidin-1-yl)sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S2/c1-11(16)12-4-3-5-14(10-12)22(19,20)15-8-6-13(7-9-15)21(2,17)18/h3-5,10,13H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSDTVPHPCNWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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